molecular formula C21H27F2N5O B3870264 1-(2,3-difluorobenzyl)-4-{1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-3-pyrrolidinyl}piperidine

1-(2,3-difluorobenzyl)-4-{1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-3-pyrrolidinyl}piperidine

Cat. No. B3870264
M. Wt: 403.5 g/mol
InChI Key: BYENYOAMUIAXGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound contains several functional groups including a 1,2,4-triazole ring, a piperidine ring, and a pyrrolidine ring. The 1,2,4-triazole ring is a five-membered ring with three nitrogen atoms and two carbon atoms. Piperidine is a six-membered ring with one nitrogen atom and pyrrolidine is a five-membered ring with one nitrogen atom .


Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized using methods such as the Huisgen 1,3-dipolar cycloaddition, also known as the “click” reaction . This reaction is commonly used to synthesize 1,2,3-triazoles .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely involve the functional groups present in the molecule. For example, the 1,2,4-triazole ring could potentially undergo reactions with electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the functional groups present in the molecule. For example, the presence of the 1,2,4-triazole ring could contribute to the compound’s stability and reactivity .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if this compound were to be used as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. These properties would need to be evaluated through experimental testing .

Future Directions

Future research could explore the potential applications of this compound in various fields such as medicinal chemistry, materials science, and chemical biology .

properties

IUPAC Name

1-[3-[1-[(2,3-difluorophenyl)methyl]piperidin-4-yl]pyrrolidin-1-yl]-3-(1,2,4-triazol-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27F2N5O/c22-19-3-1-2-18(21(19)23)12-26-8-4-16(5-9-26)17-6-10-27(13-17)20(29)7-11-28-15-24-14-25-28/h1-3,14-17H,4-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYENYOAMUIAXGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2CCN(C2)C(=O)CCN3C=NC=N3)CC4=C(C(=CC=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27F2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-difluorobenzyl)-4-{1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-3-pyrrolidinyl}piperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,3-difluorobenzyl)-4-{1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-3-pyrrolidinyl}piperidine
Reactant of Route 2
Reactant of Route 2
1-(2,3-difluorobenzyl)-4-{1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-3-pyrrolidinyl}piperidine
Reactant of Route 3
Reactant of Route 3
1-(2,3-difluorobenzyl)-4-{1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-3-pyrrolidinyl}piperidine
Reactant of Route 4
1-(2,3-difluorobenzyl)-4-{1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-3-pyrrolidinyl}piperidine
Reactant of Route 5
1-(2,3-difluorobenzyl)-4-{1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-3-pyrrolidinyl}piperidine
Reactant of Route 6
1-(2,3-difluorobenzyl)-4-{1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-3-pyrrolidinyl}piperidine

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